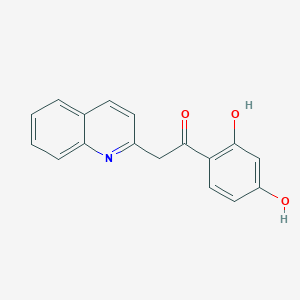
4-(Dibenzylamino)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dibenzylamino)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely encountered in both natural products and synthetic compounds. This compound is characterized by the presence of a pyrrolidin-2-one core structure with a dibenzylamino substituent at the 4-position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibenzylamino)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of N-substituted piperidines via a cascade reaction. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach involves the enantioselective synthesis of 4,5-disubstituted pyrrolidin-2-one derivatives using Michael adducts as key precursors .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific oxidants and additives to selectively obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-(Dibenzylamino)pyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the dibenzylamino group and the pyrrolidin-2-one core.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and electrophilic reagents. For example, the oxidation of pyrrolidine derivatives can be achieved using specific oxidants . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the oxidation of the compound can lead to the formation of carboxylic acids and other oxidized derivatives .
Aplicaciones Científicas De Investigación
4-(Dibenzylamino)pyrrolidin-2-one has a wide range of scientific research applications due to its unique chemical structure and reactivity. Some of the key applications include:
Mecanismo De Acción
The mechanism of action of 4-(Dibenzylamino)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is influenced by its ability to bind to and modulate the activity of target proteins. For example, the stereochemistry of the pyrrolidin-2-one ring can affect the binding mode to enantioselective proteins, leading to different biological profiles . The compound’s effects are mediated through its interaction with various receptors and enzymes, which can result in changes in cellular signaling pathways and biological responses.
Comparación Con Compuestos Similares
4-(Dibenzylamino)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolones and pyrrolidinones. These compounds share a common pyrrolidin-2-one core structure but differ in their substituents and functional groups. Some similar compounds include:
Pyrrolizines: These compounds contain a fused pyrrolidine ring and exhibit diverse biological activities.
Pyrrolidine-2,5-diones: These derivatives have two carbonyl groups and are known for their biological activity.
The uniqueness of this compound lies in its specific dibenzylamino substituent, which imparts distinct chemical and biological properties compared to other pyrrolidinone derivatives.
Propiedades
Número CAS |
1356108-91-2 |
|---|---|
Fórmula molecular |
C18H20N2O |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
4-(dibenzylamino)pyrrolidin-2-one |
InChI |
InChI=1S/C18H20N2O/c21-18-11-17(12-19-18)20(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,19,21) |
Clave InChI |
NDRMQGNOOJWHGX-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNC1=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11842098.png)
![4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]-](/img/structure/B11842102.png)
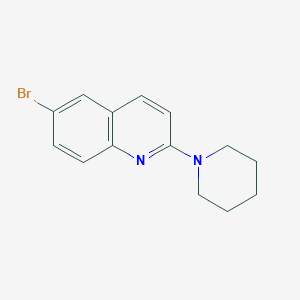
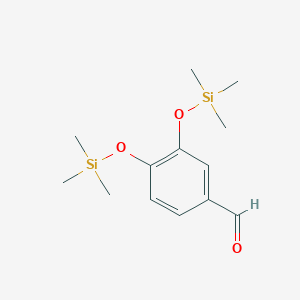
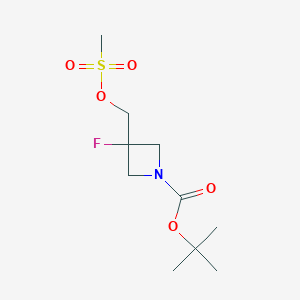

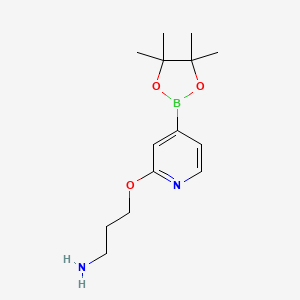

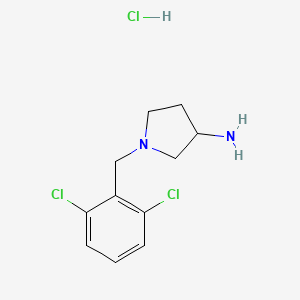
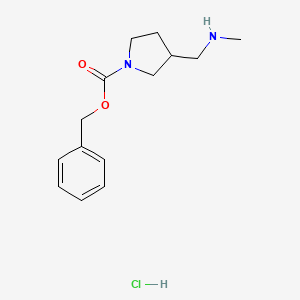

![2-[2-(4-Methoxyphenyl)ethyl]quinazolin-4(1H)-one](/img/structure/B11842152.png)

